molecular formula C13H19N5O2 B2646174 1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1203256-28-3

1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2646174
CAS No.: 1203256-28-3
M. Wt: 277.328
InChI Key: FNHDTCASNVGXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is structurally related to caffeine and theobromine, which are well-known stimulants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as xanthine or theobromine.

    Alkylation: The purine core undergoes alkylation at the 1 and 3 positions using ethylating and methylating agents under basic conditions.

    Pyrrolidine Substitution: The 8-position is substituted with a pyrrolidin-1-yl group through a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the purine ring or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: N-oxides of the purine ring.

    Reduction Products: Reduced forms of the purine ring or substituents.

    Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with nucleic acids.

    Medicine: Potential therapeutic applications due to its structural similarity to known stimulants.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interaction with adenosine receptors, similar to caffeine. This interaction can inhibit the action of adenosine, leading to increased neurotransmitter release and stimulation of the central nervous system. The compound may also interact with other molecular targets, such as enzymes involved in purine metabolism.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the pyrrolidin-1-yl group, which may confer different pharmacological properties compared to other purine derivatives. This structural difference can affect its binding affinity to receptors and its overall biological activity.

Properties

IUPAC Name

1-ethyl-3,7-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-4-18-11(19)9-10(16(3)13(18)20)14-12(15(9)2)17-7-5-6-8-17/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHDTCASNVGXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)N3CCCC3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.